molecular formula C11H10N2O B8355756 N-benzoyl-2-methylimidazole

N-benzoyl-2-methylimidazole

Cat. No. B8355756
M. Wt: 186.21 g/mol
InChI Key: QIYAEWYPXWEOFA-UHFFFAOYSA-N
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Patent
US04167487

Procedure details

8.2 g (0.1 mol) of 2-methylimidazole (a pale yellow solid, 99% pure, m.p. 143°-144° C.) and 50 ml of tetrahydrofuran are placed in a flask. Over a 20 minute period, there is added gradually, with stirring, a solution of 7.0 g (0.05 mol) of benzoyl chloride in 25 ml of tetrahydrofuran. During this period the temperature of the contents of the flask, initially room temperature, rises owing to the exothermic reaction; the temperature of the contents of the flask is maintained at 40° C. by cooling. Stirring is continued, at 40° C., for 10 minutes. Then the mixture is refluxed (at 70° C.) for one hour. An oily layer separates. The mixture is cooled to solidify the oily material and the resulting precipitate is removed by filtration. After removal of tetrahydrofuran by evaporation under vacuum there remains 7.7 g of paste-like crude N-benzoyl 2-methylimidazole.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[C:7](Cl)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O1CCCC1>[C:7]([N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[CH3:1])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Over a 20 minute period, there is added gradually
Duration
20 min
WAIT
Type
WAIT
Details
During this period the temperature of the contents of the flask, initially room temperature
CUSTOM
Type
CUSTOM
Details
rises owing to the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed (at 70° C.) for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the resulting precipitate is removed by filtration
CUSTOM
Type
CUSTOM
Details
After removal of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
by evaporation under vacuum there remains 7.7 g of paste-like crude N-benzoyl 2-methylimidazole

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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